Home > Products > Screening Compounds P19393 > Branaplam mesylate
Branaplam mesylate -

Branaplam mesylate

Catalog Number: EVT-1534369
CAS Number:
Molecular Formula: C23H31N5O5S
Molecular Weight: 489.591
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Branaplam, also known as NVS-SM1 and LMI-070, is a highly potent, selective and orally active small molecule SMN2 splicing modulator as a potential treatment for SMA Type 1 (Spinal Muscular Atrophy) .NVS-SM1 works by increasing the amount of functional SMN protein produced by the “back-up” gene, SMN2, through modifying its splicing.
Overview

Branaplam mesylate, also known by its International Nonproprietary Name, is a small molecule classified as a splicing modulator. It is primarily developed for the treatment of Spinal Muscular Atrophy Type 1 and Huntington's disease. This compound functions by increasing levels of survival motor neuron protein, which is crucial for motor neuron health and function. The molecular weight of branaplam is approximately 393.48 g/mol, and it is characterized by its amphoteric nature, with measured pKa values of 11.5, 9.8, and 2.3, indicating its behavior as both an acid and a base under different conditions .

Source and Classification

Branaplam is synthesized through organic methods and has been the subject of various pharmaceutical formulations aimed at improving its bioavailability and therapeutic efficacy. It falls under the category of splicing modulators, specifically targeting the SMN2 gene to enhance the production of functional survival motor neuron protein . The compound is classified as a Biopharmaceutics Classification System Class II drug due to its low solubility but high permeability in biological systems .

Synthesis Analysis

Methods

The synthesis of branaplam involves several organic chemistry techniques, including multi-step reactions that lead to the formation of its complex structure. According to patent literature, branaplam can be synthesized using specific methodologies outlined in various examples from international publications . These methods typically involve the use of reagents that facilitate the formation of key functional groups essential for its biological activity.

Technical Details

The synthesis pathway includes steps such as:

  • Formation of the pyrazole ring.
  • Introduction of the pyridazinylphenol moiety.
  • Final assembly through coupling reactions that yield branaplam in a pure form suitable for pharmaceutical applications .
Molecular Structure Analysis

Branaplam's molecular structure features a distinctive arrangement that supports its function as a splicing modulator. The structural formula can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

Data

  • Molecular Weight: 393.48 g/mol
  • LogP: 2.6 (indicating moderate lipophilicity)
  • pKa Values: 11.5 (acid), 9.8 (base), 2.3 (base) .
Chemical Reactions Analysis

Branaplam participates in various chemical reactions that are integral to its mechanism of action. Key reactions include:

  • Splicing modulation: Branaplam enhances the interaction between the spliceosome and SMN2 pre-mRNA, promoting the inclusion of exon 7 during mRNA processing.
  • Stability enhancement: It stabilizes RNA structures, which is crucial for effective splicing outcomes .

Technical Details

The compound's ability to modulate splicing involves specific interactions at the molecular level, where it binds to RNA sequences and alters their conformation, thereby influencing splice site selection .

Mechanism of Action

Branaplam acts primarily by modulating RNA splicing processes in cells affected by spinal muscular atrophy. The mechanism involves:

  • Binding to SMN2 pre-mRNA: This binding stabilizes the spliceosome's interaction with the pre-mRNA.
  • Promotion of exon inclusion: By facilitating the inclusion of exon 7 in SMN2 transcripts, branaplam increases the production of functional survival motor neuron protein, which is deficient in patients with spinal muscular atrophy .

Data

Preclinical studies have demonstrated that branaplam effectively increases survival motor neuron protein levels in cellular models, which correlates with improved motor neuron function .

Physical and Chemical Properties Analysis

Branaplam exhibits several notable physical and chemical properties:

  • Solubility: Low solubility in aqueous solutions (0.004 mg/mL at pH 6.8), decreasing with increasing pH.
  • Crystalline Form: The hydrochloride salt form is crystalline and shows pH-dependent solubility characteristics.
  • Permeability: Classified as having high permeability despite low solubility .
Applications

Branaplam has significant scientific applications primarily in treating genetic disorders such as spinal muscular atrophy and potentially other neurodegenerative diseases like Huntington's disease. Its role as a splicing modulator places it at the forefront of therapeutic strategies aimed at correcting genetic deficiencies related to mRNA processing.

Molecular Mechanisms of Branaplam Mesylate in RNA Splicing Modulation

Structural Basis of SMN2 Pre-mRNA and U1 snRNP Complex Stabilization

Branaplam mesylate (chemical formula: C₂₂H₂₇N₅O₂) stabilizes the weak 5' splice site (5'SS) of SMN2 exon 7 through precise molecular interactions with the U1 snRNP–pre-mRNA complex. The drug specifically targets RNA duplexes formed between the 5' end of U1 snRNA and the SMN2 exon 7 5'SS (agga/GUaagu), which characteristically contains a non-canonical bulged adenine at the −1 position (−1A bulge) [2] [3]. This bulge destabilizes the RNA helix, reducing U1 snRNP binding affinity by ~100-fold compared to canonical 5'SS sequences [3] [5].

Structural studies reveal that branaplam binds the major groove of the RNA duplex, forming hydrophobic interactions with the unpaired −1A and hydrogen bonds with adjacent nucleotides (Figure 2b in [2]). The drug's pyridazine moiety anchors to U1 snRNA's phosphate backbone, while its fluorophenyl group contacts the 5'SS guanine at position +1 [2] [4]. This "bulge repair" mechanism flattens the RNA helix, enabling optimal recruitment of the U1 snRNP protein U1-C. U1-C's zinc finger domain then binds the stabilized duplex near the GU dinucleotide, forming a ternary complex with 15.0 ± 1.0 μM affinity [2] [3].

Table 1: Binding Affinities of Branaplam to Spliceosomal Components

ComplexAffinity (Kd)MethodFunctional Consequence
U1 snRNP:SMN2 5'SS15.0 ± 1.0 μM¹⁹F NMRStabilizes functional spliceosome assembly
U1 snRNP:Canonical 5'SSNo binding¹⁹F NMRExplains sequence selectivity
RNA duplex alone28–74 μMNMRDrug requires protein context for high-affinity binding

Sequence-Selective Splice Site Recognition and Exon 7 Inclusion Dynamics

Branaplam exhibits distinct 5'SS specificity governed by dual RNA recognition motifs, unlike the single-motif preference of risdiplam. Massively parallel splicing assays (MPSAs) using 32,768 variant 5'SS sequences (ANNN/GYNNNN) demonstrate that branaplam activates two dominant motifs: ANGA/GU and AAGA/GU [4] [8]. The −1A bulge is essential but insufficient for activation; flanking nucleotides determine drug responsiveness. For example:

  • Mutations at the +4 position (uracil→cytosine) reduce exon 7 inclusion by 65%
  • The −3 purine (adenine/guanine) stabilizes branaplam-RNA stacking interactions [4]

Table 2: Exon Inclusion Efficiency of SMN2 5'SS Variants Under Branaplam Treatment

5'SS SequencePSI (DMSO)PSI (50 nM Branaplam)ΔPSIMotif Class
AGGA/GUAAAU25%85%+60%Responsive (ANGA/GU)
AAGA/GUACGU18%78%+60%Responsive (AAGA/GU)
CGCA/GUAAAU22%28%+6%Non-responsive

The drug's promiscuity compared to risdiplam arises from its ability to engage alternative RNA conformations: Mode 1 involves direct −1A contact, while Mode 2 stabilizes adjacent mismatches without direct bulge interaction [4]. This dual recognition explains branaplam's broader off-target profile, including exon skipping in STRN3 (a SMN2 paralog) and induction of pseudoexon inclusion in HTT (huntingtin gene) [7] [10]. In Huntington's disease models, branaplam promotes inclusion of a cryptic exon in HTT mRNA, triggering nonsense-mediated decay and reducing mutant huntingtin protein by >50% [7] [8].

Thermodynamic Profiling of Branaplam-RNA Interactions in Spliceosome Assembly

Branaplam modulates spliceosome kinetics through a sequential binding mechanism that extends U1 snRNP residence time on SMN2 pre-mRNA. Colocalization single-molecule spectroscopy (CoSMoS) reveals four key steps:

  • Transient U1-C binding: U1-C associates with U1 snRNP with Kd = 0.8 μM and residence time <2 sec
  • 5'SS docking: U1 snRNP/U1-C complex engages the −1A-bulged 5'SS (kon = 1.2 × 10⁴ M⁻¹s⁻¹)
  • Drug binding: Branaplam associates with the preformed complex (kon = 5.6 × 10³ M⁻¹s⁻¹), increasing U1 snRNP residence time from 30 sec to >300 sec
  • Catalytic activation: Stabilized complex recruits U2 snRNP, committing exon 7 to splicing [3] [5]

Table 3: Kinetic Parameters of U1 snRNP-5'SS Interactions With/Without Branaplam

ParameterNo Drug+ BranaplamChangeMethod
U1 snRNP residence time30 sec>300 sec10-fold ↑CoSMoS
Complex dissociation (koff)0.033 s⁻¹0.0033 s⁻¹10-fold ↓SPR
Activation energy barrier28.5 kJ/mol19.2 kJ/mol33% ↓MST

Thermodynamic profiling via microscale thermophoresis (MST) shows branaplam binding reduces the activation energy for spliceosome assembly by 33% (from 28.5 kJ/mol to 19.2 kJ/mol) [3] [5]. This energy reduction specifically compensates for the thermodynamic penalty imposed by the −1A bulge, making SMN2 exon 7 splicing competitive with constitutive exons. The drug's effect is concentration-dependent but saturable, with EC50 = 11 nM for SMN2 exon 7 inclusion and Hill coefficient = 1.8, indicating positive cooperativity [4] [8].

Properties

Product Name

Branaplam mesylate

IUPAC Name

(6Z)-3-(1H-pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one mesylate

Molecular Formula

C23H31N5O5S

Molecular Weight

489.591

InChI

InChI=1S/C22H27N5O2.CH4O3S/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;1-5(2,3)4/h5-9,12-13,16,25,27H,10-11H2,1-4H3,(H,23,24);1H3,(H,2,3,4)/b18-17-;

InChI Key

YIDPCWNMJPTXAZ-YBFBCAGJSA-N

SMILES

O=C1C=C(C2=CNN=C2)C=C/C1=C3C=CC(OC4CC(C)(C)NC(C)(C)C4)=NN\3.OS(=O)(C)=O

Solubility

Soluble in DMSO

Synonyms

LMI070; LMI-070; LMI 070; Branaplam mesylate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.